molecular formula C11H10F3NO B4584125 N-prop-2-enyl-2-(trifluoromethyl)benzamide

N-prop-2-enyl-2-(trifluoromethyl)benzamide

Cat. No.: B4584125
M. Wt: 229.20 g/mol
InChI Key: FZYXKOYWOFFUBM-UHFFFAOYSA-N
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Description

N-prop-2-enyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H10F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, along with a prop-2-enyl substituent

Mechanism of Action

Target of Action

The compound is likely to interact with proteins or enzymes that have affinity for benzamide derivatives .

Mode of Action

Benzamide derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, if the compound targets enzymes involved in signal transduction, it could potentially affect signaling pathways .

Result of Action

The molecular and cellular effects of N-allyl-2-(trifluoromethyl)benzamide’s action are not well-documented. The effects would likely depend on the compound’s targets and the biochemical pathways it influences. For instance, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme, affecting the cellular processes it is involved in .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of N-allyl-2-(trifluoromethyl)benzamide. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, affecting its overall effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with prop-2-enylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and in-line monitoring systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

N-prop-2-enyl-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-enyl-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the prop-2-enyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

N-prop-2-enyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-7-15-10(16)8-5-3-4-6-9(8)11(12,13)14/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXKOYWOFFUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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